N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-6-12-25-18-14-17(9-11-19(18)30-15-23(4,5)22(25)26)24-31(27,28)21-13-16(3)8-10-20(21)29-7-2/h6,8-11,13-14,24H,1,7,12,15H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYVKMHOKLJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 921863-75-4 |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects.
Antitumor Activity
Research indicates that derivatives of oxazepin compounds exhibit significant antitumor activity. Specifically, studies have shown that similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- In vitro studies demonstrated that oxazepin derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanistic studies revealed that these compounds may act by modulating signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In vivo models have shown that oxazepin derivatives can reduce inflammation markers in animal models of arthritis.
- The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties:
- Antibacterial assays indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- The compound's ability to disrupt bacterial cell membranes could be a contributing factor to its antimicrobial activity.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Case Study 1 : A derivative with similar structural features was tested for its anticancer properties, showing a significant reduction in tumor size in xenograft models.
- Case Study 2 : A related oxazepin compound demonstrated potent anti-inflammatory effects in a rat model of induced arthritis, leading to decreased joint swelling and pain.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Mechanism : Sulfonamide derivatives inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Findings : Studies have shown that related compounds can effectively combat various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Preliminary investigations suggest that N-(5-allyl-3,3-dimethyl...) may possess anticancer properties:
- In vitro assays : Related compounds demonstrated cytotoxic effects against various cancer cell lines. Notably, an IC50 value of 10 nM was reported against the CCRF-CEM leukemia cell line for structurally similar compounds.
- Mechanism : The exact mechanism remains partially elucidated; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. Molecular docking studies indicate potential inhibition of key proteins involved in cancer progression and inflammation .
Case Studies and Research Findings
- Antibacterial Studies : A series of experiments conducted on sulfonamide derivatives indicated their effectiveness against Gram-positive and Gram-negative bacteria. The results highlighted a significant reduction in bacterial colonies when treated with these compounds.
- Anticancer Investigations : In-depth studies explored the cytotoxic effects of N-(5-allyl...) on different cancer cell lines. The findings suggested that the compound could induce apoptosis and inhibit proliferation in cancer cells.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a tetrahydrobenzo[b][1,4]oxazepine core (a seven-membered heterocycle with oxygen and nitrogen) fused to a sulfonamide group. The allyl and dimethyl substituents on the oxazepine ring introduce steric effects, potentially hindering nucleophilic attack, while the sulfonamide moiety enhances hydrogen-bonding capacity, influencing binding interactions in biological systems. The ethoxy and methyl groups on the benzene ring modulate electronic properties, affecting solubility and metabolic stability .
Q. What synthetic routes are feasible for this compound?
A plausible route involves:
- Step 1 : Synthesis of the benzooxazepine core via cyclization of a substituted 2-aminophenol derivative with an allyl halide under basic conditions.
- Step 2 : Sulfonylation using 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
- Step 3 : Purification via column chromatography or recrystallization, validated by HPLC (>95% purity) .
Q. What characterization techniques are critical for confirming its structure?
- NMR : H and C NMR to verify substituent positions and ring integrity.
- X-ray crystallography : For unambiguous confirmation of the three-dimensional structure using programs like SHELX .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield during sulfonylation?
- Base selection : Use pyridine or triethylamine to neutralize HCl byproducts, preventing side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonyl chloride reactivity.
- Temperature control : Maintain 0–5°C during sulfonylation to minimize decomposition .
- Monitoring : Track reaction progress via TLC or in situ IR spectroscopy to identify intermediates .
Q. How to address contradictory data between spectroscopic and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. Strategies include:
- Variable-temperature NMR : To detect conformational flexibility .
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate proposed structures .
- Multi-technique validation : Correlate X-ray data (SHELX-refined) with IR and Raman spectra to resolve ambiguities .
Q. What computational methods are suitable for predicting its biological interactions?
- Molecular docking : Use AutoDock or Schrödinger Suite to model binding to target proteins (e.g., enzymes or receptors).
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales.
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How to design derivatives to enhance selectivity in biological assays?
- Structure-activity relationship (SAR) : Modify substituents on the oxazepine ring (e.g., replace allyl with bulkier groups) to probe steric tolerance.
- Bioisosteric replacement : Substitute the sulfonamide with a carboxylate or phosphonate group to alter charge distribution .
- Metabolic profiling : Use microsomal assays to identify vulnerable sites (e.g., ethoxy group demethylation) and block degradation .
Methodological Notes
- Crystallography : SHELX remains the gold standard for small-molecule structure refinement, particularly for resolving disorder in allyl or methyl groups .
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure consistency, as trace moisture can hydrolyze sulfonyl chlorides .
- Data interpretation : Cross-validate spectral data with synthetic intermediates to rule out impurities (e.g., unreacted starting materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
